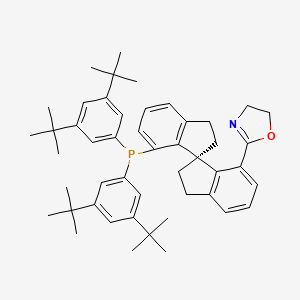

(S)-Dtb-siphox

Description

BenchChem offers high-quality (S)-Dtb-siphox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Dtb-siphox including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYAZLRTVWJGN-DYVQZXGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680626 | |

| Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040274-18-7 | |

| Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Sa,S)-DTB-Siphox: Structural Architecture and Catalytic Utility in Asymmetric Hydrogenation

[1]

Executive Summary

(Sa,S)-DTB-Siphox (CAS 1040274-12-1) represents a pinnacle in the design of chiral spiro-phosphino-oxazoline (SIPHOX) ligands. Developed primarily for high-efficiency asymmetric hydrogenations, this ligand integrates the structural rigidity of a 1,1'-spirobiindane backbone with the electronic modularity of P,N-chelation.

The "DTB" designation refers to the 3,5-di-tert-butylphenyl substituents on the phosphorous atom, a critical steric modification that creates a deep chiral pocket, preventing catalyst dimerization and enhancing enantioselectivity for challenging substrates like cyclic imines and

Chemical Constitution & Structural Anatomy[1]

Identity Profile

| Property | Specification |

| Common Name | (Sa,S)-DTB-Siphox |

| IUPAC Name | (S)-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4-phenyl-4,5-dihydrooxazole |

| CAS Number | 1040274-12-1 |

| Molecular Formula | |

| Molecular Weight | 774.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in |

Structural Logic

The efficacy of (Sa,S)-DTB-Siphox relies on the synergy between three distinct modules:

-

The Scaffold (Spiro-Biindane): Provides a rigid,

-symmetric chiral environment that resists conformational flux during the catalytic cycle. -

The Donor Set (P,N-Chelation): The "soft" phosphorus and "hard" nitrogen donors create an electronic hemilability on the metal center (typically Iridium), facilitating both oxidative addition and reductive elimination steps.

-

The Steric Wall (DTB Groups): The bulky 3,5-di-tert-butyl groups extend the chiral influence far beyond the primary coordination sphere, effectively "locking" the substrate orientation.

Figure 1: Modular decomposition of the (Sa,S)-DTB-Siphox ligand architecture.

Mechanistic Pathway: Iridium-Catalyzed Hydrogenation[1]

The primary application of (Sa,S)-DTB-Siphox is in the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines. The active catalyst is typically generated in situ or isolated as a cationic complex

The Catalytic Cycle

The mechanism follows an

Figure 2: The Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation using Siphox ligands.

Experimental Protocols

Preparation of the Catalyst Complex

While the ligand is air-stable, the active Iridium catalyst is sensitive to oxygen. The following protocol describes the formation of the BArF salt, which enhances reactivity by providing a non-coordinating counterion.

Reagents:

- (0.5 eq relative to ligand)

-

(Sa,S)-DTB-Siphox (1.0 eq)

- (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Inert Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with

(10.0 mg, 0.015 mmol) and (Sa,S)-DTB-Siphox (23.2 mg, 0.030 mmol). -

Complexation: Add anhydrous DCM (2.0 mL). Stir at room temperature for 30 minutes. The solution should turn from orange to deep red/orange.

-

Anion Exchange: Add

(26.6 mg, 0.030 mmol). Stir for an additional 1 hour. -

Filtration: Filter the mixture through a syringe filter (PTFE, 0.45 µm) under nitrogen to remove NaCl.

-

Isolation (Optional): Concentrate the filtrate and precipitate with pentane to obtain the orange solid catalyst. Alternatively, use the solution directly for hydrogenation.

General Procedure for Asymmetric Hydrogenation

Substrate:

-

Loading: In a glovebox, add the substrate (0.5 mmol) and the catalyst solution (prepared above, 1.0 mol% loading) to a high-pressure hydrogenation vessel (e.g., Parr bomb).

-

Solvent: Add anhydrous MeOH or DCM to reach a total volume of 3.0 mL.

-

Pressurization: Seal the vessel and remove from the glovebox. Connect to a hydrogen line. Purge 3 times with

, then pressurize to 50 bar (approx. 725 psi). -

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Release pressure carefully. Concentrate the solvent.

-

Analysis: Determine conversion by

NMR and enantiomeric excess (ee) by chiral HPLC.

Synthesis Workflow of the Ligand

Understanding the synthesis aids in troubleshooting impurities. The modular assembly allows for the introduction of the DTB group late in the sequence.

Figure 3: Synthetic route for the assembly of (Sa,S)-DTB-Siphox.

Substrate Scope & Performance Data

(Sa,S)-DTB-Siphox excels where other ligands (like standard PHOX or BINAP) fail, particularly with sterically demanding substrates.

| Substrate Class | Product | Typical Yield | Typical ee% | Key Reference |

| Cyclic Imines | Chiral Cyclic Amines | >95% | 90-99% | Zhu et al. [1] |

| Chiral Amines | >98% | 95-99% | Zhou et al. [2] | |

| Unsat.[1] Carboxylic Acids | Chiral Acids | >95% | 92-98% | Zhou et al. [3] |

Note: The bulky DTB groups are essential for the high ee% observed in cyclic imines, as they effectively block the unfavorable quadrant of the catalyst pocket.

References

-

Zhu, S.-F., et al. "Well-Defined Iridium Catalysts with Chiral Spiro N,P-Ligands for Asymmetric Hydrogenation of Imines." Journal of the American Chemical Society, vol. 132, no.[2] 35, 2010, pp. 12862–12864.

-

Xie, J.-H., & Zhou, Q.-L. "Chiral Spiro Iridium Catalysts for Asymmetric Hydrogenation of Enamides." Angewandte Chemie International Edition, vol. 52, no.[2] 23, 2013, pp. 6072-6075.

-

Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts." Wiley-VCH, 2011.

-

Fluorochem. "(Sa,S)-DTB-Ph-SIPHOX Safety Data Sheet." Fluorochem Product Catalog.

Sources

- 1. Kinetic resolution of azaflavanones via a RuPHOX-Ru catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

(Sa,S)-DTB-Ph-SIPHOX ligand properties and stability

Properties, Stability, and Application in Asymmetric Catalysis[1][2]

Executive Summary

The (Sa,S)-DTB-Ph-SIPHOX ligand represents a pinnacle in the design of chiral spiro-phosphine-oxazoline (SIPHOX) ligands.[1][2] Developed primarily for high-efficiency Iridium-catalyzed asymmetric hydrogenation, this ligand combines the structural rigidity of a spirobiindane backbone with the electronic tunability of the oxazoline and phosphine moieties.[1][2]

This guide provides a deep technical analysis of the ligand's architecture, stability profile, and operational protocols for drug development applications.[1][2] It is designed for researchers requiring high enantioselectivity (ee) in the synthesis of chiral amines and unfunctionalized alkanes.[1][2]

Structural Anatomy & Mechanistic Logic

The efficacy of (Sa,S)-DTB-Ph-SIPHOX stems from its unique "matched" stereochemical environment.[1][2] It belongs to the

1.1 Structural Components[1][2][3][4][5]

-

Spiro Backbone (Sa Configuration): The 1,1'-spirobiindane skeleton provides exceptional rigidity.[1][2] Unlike biaryl backbones (e.g., BINAP) which can exhibit atropisomerism flexibility, the spiro-center locks the ligand into a fixed axial chiral conformation ("Sa"), preventing catalyst degradation via racemization.[1][2]

-

Oxazoline Moiety (S Configuration): The oxazoline ring is substituted at the 4-position with a Phenyl (Ph) group.[1][2] This "S" stereocenter must be matched with the "Sa" backbone to maximize enantioselectivity.[1][2] The phenyl group acts as a "stereochemical wall," directing the substrate approach.[1][2]

-

Phosphine Substituents (DTB): The phosphorus atom is substituted with 3,5-di-tert-butylphenyl groups.[1][2][6][7] These bulky, electron-rich groups serve two purposes:[1][2]

1.2 Visualization: Structure-Activity Relationship (SAR)[1][2]

Figure 1: Structure-Activity Relationship (SAR) breakdown of the (Sa,S)-DTB-Ph-SIPHOX ligand.[1][2]

Physicochemical Properties & Stability

Understanding the stability profile is critical for storage and handling in a GLP/GMP environment.[1][2]

| Property | Specification | Notes |

| CAS Number | 1040274-12-1 | Distinct from the Benzyl (Bn) analog.[1][2] |

| Molecular Formula | C₅₄H₆₄NOP | MW: 774.09 g/mol |

| Appearance | White to off-white solid | Crystalline powder form.[1][2] |

| Solubility | DCM, THF, Toluene, Acetone | Insoluble in water/alcohols.[1][2] |

| Air Stability | Moderate | Solid state is stable for weeks in air.[1][2] Solutions oxidize slowly.[1][2] |

| Moisture Stability | High | The oxazoline ring is resistant to hydrolysis under neutral conditions.[1][2] |

| Storage | 2–8°C, Inert Atmosphere | Long-term storage under Argon/Nitrogen is required to prevent Phosphine oxidation ( |

Stability Insight: While SIPHOX ligands are more robust than P-P ligands (like diphosphines), the electron-rich DTB-phosphine moiety is susceptible to oxidation over months.[1][2] Always store in a desiccator or glovebox.

Catalytic Application: Ir-Catalyzed Hydrogenation

The primary utility of this ligand is in the Iridium-catalyzed asymmetric hydrogenation of imines (to chiral amines) and unfunctionalized olefins.[1][2][4]

3.1 The Catalytic Cycle

The active catalyst is typically a cationic Iridium(I) complex formed in situ or pre-isolated.[1][2] The cycle involves:

-

Coordination: The Ir precursor loses COD (cyclooctadiene) and coordinates the substrate.[1][2]

-

Oxidative Addition: H₂ adds to the Ir center, forming an Ir(III) dihydride.[1][2]

-

Migratory Insertion: The hydride transfers to the substrate (rate-determining step), controlled by the ligand's chiral pocket.[1][2]

-

Reductive Elimination: The product is released, regenerating the Ir(I) species.[1][2]

3.2 Visualization: Catalytic Mechanism

Figure 2: Simplified catalytic cycle for Ir-SIPHOX mediated hydrogenation. The migratory insertion step is critical for stereocontrol.

Experimental Protocols

Safety Note: Handle all Iridium precursors and phosphine ligands in a fume hood. Use standard Schlenk techniques or a glovebox.

4.1 Protocol A: In Situ Catalyst Preparation

This method is preferred for screening to avoid isolation losses.[1][2]

-

Reagents:

-

Procedure:

-

In a glovebox or under Argon, charge a vial with [Ir(cod)Cl]₂ and the Ligand.[1][2]

-

Add 1 mL of DCM.[1][2] Stir at Room Temperature (RT) for 10–15 minutes. The solution should turn deep orange/red.[1][2]

-

Add NaBArF dissolved in 1 mL DCM.[1][2] Stir for another 30 minutes.

-

Validation: The active catalyst is cationic.[1][2][5] The solution typically remains clear. If precipitation occurs, filter via a syringe filter (0.45 µm) under inert gas.[1][2]

-

4.2 Protocol B: Asymmetric Hydrogenation of Imines

Target: Synthesis of Chiral Amines.

-

Substrate Loading: Add the imine substrate (1.0 mmol) directly to the catalyst solution prepared above (S/C ratio = 100:1).[1][2]

-

Hydrogenation:

-

Workup:

-

Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Troubleshooting & Optimization

If low yield or ee is observed, consult the following matrix:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure substrate is free of halides or coordinating impurities (e.g., pyridine, sulfur).[1][2] |

| Low Conversion | Insufficient Pressure | Increase H₂ pressure to 80–100 bar. Iridium catalysts often require high pressure.[1][2] |

| Low ee | Temperature too high | Lower reaction temperature to 0°C or -10°C to improve stereodifferentiation.[1][2] |

| Low ee | Solvent Effect | Switch from DCM to Toluene or THF.[1][2] Non-coordinating solvents are preferred.[1][2] |

| Ligand Oxidation | Improper Storage | Check ³¹P NMR. A peak shift from ~ -15 ppm (free phosphine) to positive values indicates oxidation.[1][2] |

5.1 Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for evaluating (Sa,S)-DTB-Ph-SIPHOX in hydrogenation screens.

References

-

Zhou, Q.-L., et al. (2006).[1][2][4] "Highly Effective Chiral Spiro Phosphine-Oxazoline Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Journal of the American Chemical Society, 128(39), 12886–12887.[1][2] [1][2]

-

Smidt, S. P., et al. (2004).[1][2][3] "SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation."[1][2][3][4] Organic Letters, 6(12), 2023–2026.[1][2][3]

-

Zhu, S.-F., & Zhou, Q.-L. (2011).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids." Accounts of Chemical Research, 44(12), 1324–1332.[1][2]

-

BLD Pharm. "(Sa,S)-DTB-Ph-SIPHOX Product Specifications." BLD Pharm Catalog.

-

Sigma-Aldrich. "Iridium Catalysts for Asymmetric Hydrogenation."[1][2] Technical Bulletin.

Sources

- 1. (R)-DTB-SIPHOX|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. (Sa,S)-DTB-Ph-SIPHOX | 1040274-12-1 [sigmaaldrich.com]

Technical Guide: Spiro Phosphinooxazoline (Spiro-PHOX) Ligands in Asymmetric Catalysis

Executive Summary

In the landscape of asymmetric catalysis, the "privileged" ligand status has long been held by biaryl systems like BINAP. However, these systems suffer from inherent liabilities: atropisomerization (racemization of the ligand backbone) and limited dihedral angle tunability.

Spiro phosphinooxazoline (Spiro-PHOX or SIPHOX) ligands represent a structural evolution designed to eliminate these failure points. By utilizing a 1,1'-spirobiindane backbone, these ligands lock the chiral environment into a rigid, non-racemizable

Structural Paradigm: The "Rigid-Backbone" Advantage[1]

The efficacy of Spiro-PHOX ligands stems from the fusion of the "hard" nitrogen donor (oxazoline) and the "soft" phosphorus donor (phosphine) onto a spiro-cyclic frame.

Comparative Analysis: Biaryl vs. Spiro

| Feature | Biaryl (e.g., BINAP, PHOX-Biaryl) | Spiro (Spiro-PHOX/SIPHOX) | Impact on Catalysis |

| Chirality Source | Axial chirality (atropisomerism) | Central chirality (spiro center) | Spiro ligands cannot racemize via rotation; higher thermal stability. |

| Backbone Rigidity | Moderate; some flexibility in dihedral angle. | High; fused ring system locks geometry. | Tighter "chiral pocket" leads to higher enantioselectivity (ee%). |

| Electronic Tuning | Substituents on phenyl rings. | Substituents on Indane + Oxazoline. | Independent tuning of steric bulk (oxazoline) and electronics (phosphine).[1] |

| Bite Angle | Variable (90-95°). | Fixed/Tunable (approx 88-92°). | Predictable coordination geometry with Ir/Pd metals. |

The "Bite Angle" Effect

In Iridium-catalyzed hydrogenation, the P-Ir-N bite angle determines the shielding of the metal center. The spirobiindane backbone creates a deep chiral pocket that forces the substrate (e.g., an imine) to approach the metal hydride in a specific trajectory, often distinguishing between Re and Si faces with >99:1 selectivity.

Synthesis Protocol: Ligand Construction

The synthesis of Spiro-PHOX ligands typically proceeds from the optically pure 1,1'-spirobiindane-7,7'-diol (SPINOL) . This protocol outlines the desymmetrization strategy required to install the P and N donors.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from SPINOL to the final Spiro-PHOX ligand.

Caption: Step-wise synthesis of Spiro-PHOX ligands via desymmetrization of SPINOL. The sequence ensures precise installation of the P-N functionality.

Detailed Step-by-Step Protocol

Pre-requisites: All steps must be performed under an inert atmosphere (

-

Desymmetrization (Mono-triflation):

-

Dissolve (R)-SPINOL (1.0 eq) in dry DCM.

-

Add Pyridine (1.5 eq) and cool to 0°C.

-

Add Triflic anhydride (

, 1.1 eq) dropwise. Critical: Slow addition prevents bis-triflation. -

Validation: Monitor by TLC. The mono-triflate has a distinct

between the diol and bis-triflate.

-

-

Oxazoline Ring Construction:

-

Convert the remaining hydroxyl group to a triflate (forming the asymmetric bis-triflate) or proceed via direct carbonylation if using carboxylic acid intermediates.

-

React the intermediate with a chiral amino alcohol (e.g., valinol) followed by cyclization (using

or -

Note: The steric bulk of the oxazoline substituent (i.e., i-Pr, t-Bu) dictates the enantioselectivity of the final catalyst.

-

-

Phosphinylation (C-P Bond Formation):

-

Substrate: The Triflate-Oxazoline intermediate.

-

Reagents:

(Diphenylphosphine), -

Solvent: DMSO, 100°C, 12h.

-

Validation:

NMR is the gold standard here. Free phosphine signal should appear around -15 to -25 ppm (depending on substituents).

-

Application: Iridium-Catalyzed Asymmetric Hydrogenation[4][5]

The primary industrial application of Spiro-PHOX is the hydrogenation of imines to synthesize chiral amines.

The Catalytic Cycle (Mechanism)

Unlike Rh-diphosphine systems that often follow an inner-sphere mechanism (substrate binding to metal), Ir-Spiro-PHOX systems often utilize an outer-sphere ionic mechanism for imines. The imine is protonated by the Ir-hydride species, and the hydride transfer occurs without the nitrogen binding directly to the Iridium.

Caption: Ir(I)/Ir(III) catalytic cycle. The active species is generated by hydrogenation of COD, followed by an outer-sphere hydride transfer to the substrate.

Standard Operating Procedure (SOP): Hydrogenation of Quinolines

Target: Synthesis of Chiral Tetrahydroquinolines (Drug intermediates).

-

Catalyst Preparation (In-situ):

-

Mix

(1.0 mol%) and Spiro-PHOX ligand (2.2 mol%) in anhydrous toluene. -

Stir at RT for 30 mins. Solution turns from orange to deep red/brown.

-

Add

(counter-ion exchanger) if cationic Ir species is required (often boosts activity).

-

-

Reaction Setup:

-

Add substrate (Substituted Quinoline, 1.0 mmol).

-

Transfer to a high-pressure autoclave.

-

Purge with

(3 cycles). Pressurize to 50 bar (725 psi). -

Stir at RT for 12-24 hours.

-

-

Workup & Analysis:

-

Release pressure carefully.

-

Concentrate solvent.

-

Validation: Determine conversion via

NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

-

Performance Data (Representative)

| Substrate Class | Ligand Variant | Pressure ( | Yield (%) | ee (%) | Ref |

| Acyclic Imines | (S)-Spiro-PHOX | 50 bar | 98 | 94 | [1,2] |

| Quinolines | (R)-Spiro-PAP* | 10-50 bar | >99 | 97 | [3] |

| Ir-MaxPHOX | 50 bar | 99 | 99 | [4] |

*Spiro-PAP is a pyridine-aminophosphine variant, often compared with PHOX.

Troubleshooting & Optimization

As a Senior Scientist, recognizing failure modes is as important as the protocol itself.

-

Low Conversion:

-

Cause: Catalyst poisoning by

or moisture. -

Fix: Ensure rigorous degassing of solvents. Use a glovebox for catalyst preparation.

-

Cause: Substrate inhibition.

-

Fix: Increase

pressure or temperature (up to 50°C).

-

-

Low Enantioselectivity:

-

Cause: Mismatched steric bulk.

-

Fix: If using an i-Pr oxazoline, switch to t-Bu or Benzyl. The "pocket" must fit the substrate tightly.

-

Cause: Counter-ion effect.

-

Fix: Switch from

to

-

References

-

Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH.[2]

-

Xie, J.-H., & Zhou, Q.-L. (2008). Spiro-PHOX Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

-

Wang, C., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with Spiro-PAP Ligands. Journal of the American Chemical Society.[3][4]

-

Verdaguer, X., et al. (2023).[2] P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts. ACS Catalysis.

-

Pfaltz, A., et al. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Chemical Reviews.

Sources

The Rigid Backbone: A Technical Guide to Chiral Spirobiindane Ligands

Executive Summary: The "Privileged" Spiro Scaffold

In the hierarchy of chiral ligands, the 1,1'-spirobiindane scaffold occupies a "privileged" status alongside BINOL and DuPhos. Its dominance stems from a structural paradox: it possesses axial chirality like binaphthyls, yet it is entirely devoid of atropisomerism.

For drug development professionals, this distinction is critical. Unlike BINAP, which relies on restricted rotation around a C-C bond (and can racemize at high temperatures), the spirobiindane backbone is fused at a quaternary carbon center. This creates a non-racemizable, rigid C2-symmetric framework .

This guide details the synthesis, derivatization, and application of these ligands, focusing on the SPINOL (1,1'-spirobiindane-7,7'-diol) parent structure and its two most potent progeny: SpiroPAP (for Iridium catalysis) and Spiro-Phosphoric Acids (for organocatalysis).

Synthesis & Resolution of the Core Scaffold (SPINOL)

The entry point to this chemistry is the synthesis of the diol (SPINOL).[1] The most robust method, developed by Birman and refined by Zhou, relies on a double intramolecular Friedel-Crafts cyclization followed by optical resolution.

The Birman-Zhou Synthesis Route

The synthesis avoids expensive chiral pool materials, instead relying on a scalable resolution of the racemate.

Key Causality: The use of m-anisaldehyde as the starting material is deliberate; the methoxy group directs the cyclization to the ortho position, ensuring the formation of the 7,7'-oxygenated pattern required for metal coordination.

Protocol 1: Synthesis and Resolution of (S)-SPINOL Target: Isolation of enantiopure (S)-1,1'-spirobiindane-7,7'-diol.

Reagents:

-

Racemic SPINOL (prepared via cyclization of bis-aryl ketone).[1]

-

(–)-N-Benzylcinchonidinium chloride (Resolving agent).

-

Solvent: Acetone/Ethanol (1:1).

Step-by-Step Workflow:

-

Inclusion Complex Formation: Dissolve racemic SPINOL (1.0 eq) and the ammonium salt (0.6 eq) in boiling acetone/ethanol.

-

Controlled Cooling: Allow the solution to cool to 25°C over 12 hours. Mechanistic Note: The chiral ammonium salt forms a specific hydrogen-bonded inclusion complex with only the (S)-enantiomer of SPINOL, which precipitates.

-

Filtration & Wash: Filter the white precipitate. Wash with cold ethanol.

-

Liberation: Suspend the solid in EtOAc and treat with 1M HCl. The ammonium salt remains in the aqueous phase; (S)-SPINOL extracts into the organic phase.

-

Self-Validation Checkpoint:

-

HPLC: Chiralpak AD-H column, Hexane/iPrOH (90:10).

-

Target: >99% ee. If <99%, recrystallize the inclusion complex once more before liberation.

-

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from simple aldehydes to the complex ligand classes.

Caption: The synthesis flows from commodity chemicals to the resolved chiral scaffold, branching into metal-ligands (SpiroPAP) and organocatalysts (Spiro-CPA).

Ligand Class A: SpiroPAP for Iridium Catalysis

The SpiroPAP (Pyridine-Amino-Phosphine) ligands represent the pinnacle of this scaffold's application.[2][3] Developed by Zhou's group, these tridentate ligands stabilize Iridium during the hydrogenation of difficult substrates like ketones and esters.

The "Deep Pocket" Mechanism: Unlike bidentate ligands, SpiroPAP forms a tridentate coordination with Iridium. The spirobiindane backbone creates a deep, rigid chiral pocket.[4]

-

Effect: The substrate is forced to approach the Ir-H center in a single, highly specific trajectory.

-

Result: Turnover Numbers (TON) exceeding 4,500,000 have been recorded, making this commercially viable for ton-scale API synthesis.[2]

Protocol 2: Asymmetric Hydrogenation of Acetophenone (Benchmark) Objective: Synthesis of (R)-1-phenylethanol.

-

Catalyst Preparation:

-

Mix [Ir(COD)Cl]2 and (R)-SpiroPAP (1:2.1 ratio) in anhydrous EtOH.

-

Stir for 30 mins. The solution turns from orange to pale yellow (indicating coordination).

-

-

Hydrogenation:

-

Substrate: Acetophenone (1.0 M in EtOH).

-

Base: t-BuOK (0.05 eq relative to substrate). Crucial Step: The base activates the pre-catalyst by generating the Ir-hydride species.

-

Conditions: 10 atm H2, Room Temperature.

-

-

Workup:

-

Vent H2. Concentrate solvent.

-

Pass through a short silica plug to remove Ir traces.

-

-

Data Analysis:

Ligand Class B: Chiral Spiro Phosphoric Acids (SPAs)

While SpiroPAP dominates metal catalysis, SPAs are the kings of organocatalysis. By phosphorylating the SPINOL diol, we create a Brønsted acid with a chiral shielding environment.

Comparative Advantage: SPAs generally possess higher acidity and a more defined steric environment than BINOL-derived phosphoric acids. This makes them superior for reactions involving small, elusive electrophiles (e.g., imines in Friedel-Crafts reactions).

Mechanistic Pathway: Bifunctional Activation

The SPA operates by simultaneously:

-

Activating the Electrophile: The phosphoric acid proton H-bonds to the imine/carbonyl.

-

Directing the Nucleophile: The phosphoryl oxygen can H-bond to the nucleophile (if applicable), or the steric bulk of the spiro rings forces the nucleophile to attack from the open face.

Caption: The catalytic cycle of Spiro-CPA relies on dual hydrogen-bonding activation within the chiral pocket.

Performance Data: Spiro vs. The World

The following table contrasts the Spiro scaffold against traditional atropisomeric ligands (BINAP/BINOL) in key transformations.

| Feature | BINAP / BINOL | Spirobiindane (SPINOL) | Technical Advantage |

| Chirality Source | Atropisomerism (Restricted Rotation) | C-C Spiro Fusion (Quaternary Center) | Zero Racemization Risk at high T. |

| Rigidity | Flexible (can "flap" open) | Extremely Rigid | Higher stereocontrol for small substrates. |

| Ir-Hydrogenation | Moderate TON (1,000 - 5,000) | Ultra-High TON (up to 4.5M) | Industrial scalability (low catalyst cost). |

| Electronic Tuning | Difficult (requires functionalizing rings) | Facile (4,4'-positions are accessible) | easier to customize steric/electronic maps. |

References

-

Birman, V. B., et al. "Synthesis and Resolution of 1,1'-Spirobiindane-7,7'-diol." Tetrahedron: Asymmetry, 1999.[7]

-

Xie, J.-H., Zhou, Q.-L., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with SpiroPAP Ligands." Journal of the American Chemical Society, 2011.

-

Zhu, S.-F., & Zhou, Q.-L. "Transition-Metal-Catalyzed Asymmetric Hydrogenation using Spiro Ligands."[7] Accounts of Chemical Research, 2017.

-

Xu, F., et al. "SPINOL-Derived Phosphoric Acids: Synthesis and Application."[5][8] Journal of Organic Chemistry, 2010.[5]

-

Ding, K., et al. "SpinPhox: A New Class of Spiro Ligands." Angewandte Chemie Int.[9] Ed., 2004.[7][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. Asymmetric Synthesis and Application of Chiral Spirosilabiindanes / Angewandte Chemie, 2020 [sci-hub.sg]

Technical Guide: PHOX vs. SIPHOX Ligands in Asymmetric Catalysis

Executive Summary

In the landscape of asymmetric catalysis, P,N-ligands represent a "privileged" class, bridging the gap between the soft

This guide dissects the technical distinctions between these two ligand families, focusing on backbone architecture, electronic tuning, and their divergent performance in Iridium-catalyzed hydrogenation and Palladium-catalyzed allylic substitution.[1]

Part 1: Structural Anatomy & Design Philosophy

The fundamental difference between PHOX and SIPHOX lies in the backbone topology , which dictates the ligand's bite angle, rigidity, and the resulting chiral pocket.

The PHOX Standard (The Flexible Hinge)

Original PHOX ligands (developed by Pfaltz, Helmchen, and Williams) typically utilize a benzene or alkyl backbone connecting the oxazoline and phosphine units.

-

Chirality Source: Derived primarily from the amino acid backbone of the oxazoline ring (C4 position).

-

Conformational Dynamics: The biaryl or alkyl linkage allows for a degree of rotation. While effective for many substrates, this flexibility can lead to "leakage" in enantioselectivity for sterically undemanding or highly flexible substrates.

The SIPHOX Evolution (The Spiro-Lock)

SIPHOX ligands (pioneered largely by Q.-L. Zhou and colleagues) replace the planar linker with a 1,1'-spirobiindane scaffold.[1]

-

Chirality Source: Combines the central chirality of the oxazoline with the axial chirality of the spiro-skeleton.

-

The "Spiro Effect": The orthogonal arrangement of the two indane rings creates a highly rigid, non-planar structure. This "locks" the P-M-N bite angle and projects the chiral information deeper into the metal's coordination sphere, often resulting in superior enantiocontrol for difficult substrates like unfunctionalized olefins.

Visualization of Ligand Architecture

The following diagram illustrates the topological difference between the planar/flexible backbone of PHOX and the orthogonal/rigid backbone of SIPHOX.

Figure 1: Topological comparison showing the transition from the flexible PHOX linker to the rigid SIPHOX spiro-scaffold.[1]

Part 2: Comparative Catalytic Performance

The structural differences manifest directly in catalytic efficiency (Turnover Number - TON) and stereoselectivity (Enantiomeric Excess - ee).[1]

Iridium-Catalyzed Hydrogenation

This is the "killer application" for both ligands.[1]

-

PHOX: Excellent for functionalized olefins (e.g., allylic alcohols, esters). However, it often struggles with unfunctionalized olefins or imines where there is no secondary coordination group to anchor the substrate.

-

SIPHOX: The spiro-backbone creates a defined chiral canyon.[1] This allows SIPHOX-Ir complexes to hydrogenate imines ,

-unsaturated carboxylic acids , and even simple enamides with

Palladium-Catalyzed Allylic Substitution[1]

-

PHOX: The hemilabile nature of the P,N bond is crucial here. PHOX is the industry standard for many allylic alkylations.

-

SIPHOX: While effective, the increased steric bulk of the spiro-backbone can sometimes retard the rate of reaction for very bulky nucleophiles compared to the more open PHOX ligands. SIPHOX is preferred when the standard PHOX yields low ee% due to substrate flexibility.

Performance Data Summary

| Feature | Standard PHOX | SIPHOX (Spiro-PHOX) |

| Backbone | Benzene / Alkyl (Planar/Flexible) | Spiro-biindane (Orthogonal/Rigid) |

| Chirality | Central (Oxazoline) | Central + Axial (Spiro) |

| Stability | Moderate (Air/Moisture sensitive) | High (Rigid scaffold protects metal) |

| Key Substrate | Functionalized Olefins | Imines, Unfunctionalized Olefins |

| Typical TON | 1,000 - 5,000 | 5,000 - 50,000+ |

| Commercial Availability | High (Sigma, Strem, etc.)[1] | Moderate (Specialty vendors) |

Part 3: Mechanistic Visualization (Ir-Catalysis)[1]

Understanding the Ir(I)/Ir(III) cycle is critical for troubleshooting low conversion.[1] The diagram below details the hydrogenation cycle where the ligand's influence is most critical: the Migratory Insertion step.

Figure 2: Ir-Catalyzed Hydrogenation Cycle. The 'Migratory Insertion' step is where the rigid SIPHOX backbone exerts superior face-selectivity compared to PHOX.[1]

Part 4: Experimental Protocol

General Protocol: Complexation of SIPHOX with [Ir(COD)Cl]₂

Note: While PHOX complexes are often formed in situ, isolating the SIPHOX-Ir catalyst is recommended for reproducibility in high-value screenings.[1]

Materials:

-

SIPHOX Ligand (1.1 eq)[1]

- (0.5 eq)[1]

-

NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.2 eq)[1]

-

Dichloromethane (DCM), degassed.[1]

Workflow:

-

Mixing: In a glovebox, charge a flame-dried Schlenk flask with

and the SIPHOX ligand. Add degassed DCM.[1] -

Reflux: Stir at reflux (40°C) for 1–2 hours. The solution typically turns from orange to deep red/orange.

-

Anion Exchange: Cool to room temperature. Add NaBArF. Stir for 30 minutes. The BArF anion is non-coordinating, essential for creating the cationic "naked" metal center required for hydrogenation.

-

Workup: Filter through a celite plug (anaerobic). Concentrate in vacuo.[1]

-

Crystallization: Recrystallize from DCM/Hexane to obtain the orange solid catalyst.

Validation Point:

- NMR: Check for the disappearance of the free ligand signal and the appearance of a singlet (coordinated P) shifted downfield.

-

Stability: SIPHOX-Ir complexes are generally air-stable as solids but should be stored under Argon.[1]

References

-

Original PHOX Development

-

SIPHOX Introduction & Imines

-

Comparative Mechanism Study

-

Spiro-Ligand Review

Sources

(S)-Dtb-siphox molecular weight and physical data

Title: Technical Profile: (S)-DTB-SIPHOX Ligand Class Subtitle: Structural Specifications, Physical Properties, and Catalytic Applications in Asymmetric Synthesis

Executive Summary

(S)-DTB-SIPHOX represents a premier class of chiral spiro phosphine-oxazoline (SIPHOX) ligands, distinguished by the integration of a rigid 1,1'-spirobiindane backbone with sterically demanding 3,5-di-tert-butylphenyl (DTB) groups. This ligand architecture is engineered to induce high enantioselectivity in iridium-catalyzed asymmetric hydrogenations, particularly for challenging substrates such as imines, enamines, and unfunctionalized olefins.

This guide provides a definitive technical reference for researchers, detailing the physical data, structural variants, and handling protocols required for reproducible experimentation.

Identity & Structural Specifications

The term "(S)-DTB-SIPHOX" typically refers to the specific stereoisomer where the spiro backbone and/or the oxazoline substituent impart (S)-chirality. The "DTB" designation indicates the presence of lipophilic 3,5-di-tert-butylphenyl groups on the phosphorus atom, which enhance solubility in non-polar solvents and increase steric bulk to improve stereocontrol.

Core Structural Variants

Commercial "DTB-SIPHOX" ligands generally feature a substituent on the oxazoline ring (Benzyl or Phenyl) to augment chiral induction. The two primary variants are detailed below:

| Feature | (Sa,S)-DTB-Bn-SIPHOX | (Sa,S)-DTB-Ph-SIPHOX |

| Full Chemical Name | (S)-7-[4(S)-Benzyl-oxazol-2-yl]-7'-di(3,5-di-t-butylphenyl)phosphino-1,1'-spirobiindane | (S)-7-[4(S)-Phenyl-oxazol-2-yl]-7'-di(3,5-di-t-butylphenyl)phosphino-1,1'-spirobiindane |

| Common Abbreviation | (Sa,S)-DTB-Bn-SIPHOX | (Sa,S)-DTB-Ph-SIPHOX |

| CAS Number | 1040274-10-9 | 1040274-12-1 |

| Molecular Formula | C₅₅H₆₆NOP | C₅₄H₆₄NOP |

| Molecular Weight | 788.09 g/mol | 774.09 g/mol |

| Oxazoline Substituent | Benzyl (-CH₂Ph) | Phenyl (-Ph) |

| Chirality | Spiro (Sa), Oxazoline (S) | Spiro (Sa), Oxazoline (S) |

Note on Nomenclature: The prefix "Sa" refers to the axial chirality of the spiro backbone, while "S" refers to the point chirality of the oxazoline substituent. In many catalogs, "(S)-DTB-SIPHOX" implies the (Sa,S) configuration unless specified otherwise.

Physical & Chemical Properties

General Physical Data

-

Appearance: White to off-white crystalline powder.

-

Solubility:

-

High: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Chloroform.

-

Low/Insoluble: Water, Methanol (low solubility), Hexanes (moderate).

-

-

Melting Point: 204–208 °C (Decomposition may occur at higher temperatures).

-

Stability:

-

Solid State: Stable at room temperature if stored under inert atmosphere.

-

Solution: Phosphine moiety is susceptible to oxidation; solutions should be degassed.

-

Quantitative Data Table

| Property | Value / Description |

| Physical State | Solid (Powder) |

| Color | White / Off-white |

| Storage Temperature | 2–8 °C (Refrigerated) |

| Atmosphere | Inert gas (Nitrogen or Argon) required |

| Air Sensitivity | Sensitive (Phosphine oxidation risk) |

| Optical Rotation |

Structural Analysis & Mechanism

The efficacy of (S)-DTB-SIPHOX stems from the synergy between the "hard" nitrogen donor (oxazoline) and the "soft" phosphorus donor, anchored by the rigid spiro backbone.

Diagram 1: Structural Logic of (S)-DTB-SIPHOX

This diagram illustrates the modular components that define the ligand's function.

Caption: The modular assembly of (S)-DTB-SIPHOX showing the coordination environment. The DTB groups provide a "chiral pocket" around the metal center.

Applications & Experimental Protocols

Primary Application: Iridium-Catalyzed Asymmetric Hydrogenation

(S)-DTB-SIPHOX is most frequently deployed as a ligand for Iridium (Ir) in the asymmetric hydrogenation of imines to chiral amines.

Standard Protocol for Catalyst Preparation (In Situ):

-

Reagents:

-

Precursor:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -

Ligand: (Sa,S)-DTB-Bn-SIPHOX (1.1 equivalents relative to Ir).

-

Solvent: Anhydrous DCM or Toluene (Degassed).

-

-

Procedure:

-

In a glovebox or under Argon, charge a vial with

and the Ligand. -

Add solvent to achieve a concentration of ~0.01 M.

-

Stir at room temperature for 30–60 minutes. The solution typically turns from orange to deep red/brown, indicating complex formation.

-

Optional: Add a counter-ion source like

if a cationic complex is required (often necessary for neutral substrates).

-

Diagram 2: Asymmetric Hydrogenation Workflow

This flowchart outlines the critical path for a typical hydrogenation experiment using this ligand.

Caption: Operational workflow for Ir-SIPHOX catalyzed asymmetric hydrogenation.

Handling & Safety Guidelines

-

Oxidation Risk: The electron-rich phosphine is prone to oxidation to phosphine oxide. Always handle the solid in a glovebox or use Schlenk techniques.

-

Storage: Long-term storage should be in a sealed vial under Nitrogen/Argon at 4°C or -20°C.

-

Toxicity: While specific toxicology data for this ligand is limited, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

-

ChemicalBook. (Sa,S)-DTB-Bn-SIPHOX-Ir Properties and Data. Retrieved from

-

ChemScene. (Sa,S)-DTB-Bn-SIPHOX Product Information & MSDS. Retrieved from

-

BLD Pharm. (R)-DTB-SIPHOX and (Sa,S)-DTB-Ph-SIPHOX Technical Data. Retrieved from

-

Fluorochem. (Sa,S)-DTB-Ph-SIPHOX Safety and Specifications. Retrieved from

- Zhu, S.-F., & Zhou, Q.-L.Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds. Accounts of Chemical Research. (Contextual grounding on Ir-SIPHOX mechanisms).

Electronic properties of di-tert-butylphenyl phosphine ligands

Technical Guide: Electronic & Steric Profiling of Di-tert-butylphenylphosphine ( )

Executive Summary

Di-tert-butylphenylphosphine (

Its unique architecture—two bulky tert-butyl groups providing kinetic protection and high electron density, anchored by a phenyl ring that allows for

Physicochemical Profile

The efficacy of

Core Parameters

| Parameter | Value | Context/Notes |

| Formula | MW: 222.31 g/mol | |

| Tolman Cone Angle ( | 170° | Bulky. Comparable to |

| Basicity ( | 14.7 | Highly basic. Significantly more basic than |

| Coordination Geometry | Linear (P-Pd-P | Forms 14-electron |

| Physical State | Colorless Liquid | Pyrophoric; requires strict inert atmosphere. |

*Note:

Comparative Analysis

The ligand occupies a strategic niche. While

Figure 1: Ligand landscape positioning

Mechanistic Implications in Catalysis

Electronic Effect: Accelerating Oxidative Addition

The high basicity (

-

Result: The

species becomes highly nucleophilic. -

Application: Enables oxidative addition into challenging Aryl-Chlorides (Ar-Cl) and electron-rich aryl halides, which are typically inert to

.

Steric Effect: Facilitating Unsaturated Species

With a cone angle of 170°, two

-

Resting State: The catalyst often rests as the bis-ligated, 14-electron species

. -

Active Species: The steric bulk promotes the dissociation of one ligand (or prevents the coordination of a third), generating the highly active mono-ligated

species necessary for the catalytic cycle.

Figure 2: Catalytic cycle emphasizing the dual electronic/steric roles of the ligand.

Experimental Protocols

Synthesis of

While commercially available, in-house synthesis ensures freshness and purity, critical for high-turnover catalysis.

Reaction Pathway:

Protocol:

-

Preparation: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Reagents: Charge with Di-tert-butylchlorophosphine (

, 1.0 equiv) and anhydrous THF. Cool to -78 °C. -

Addition: Dropwise add Phenyllithium (1.8 M in dibutyl ether, 1.05 equiv) over 30 minutes. The solution may turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Remove solvent in vacuo. Extract residue with anhydrous pentane under Argon. Filter through a celite pad (dried) to remove LiCl salts.

-

Purification: Distillation under reduced pressure (bp ~124-128 °C at 10 mmHg).

-

Storage: Store in a glovebox or Schlenk tube under Argon. Pyrophoric.

Standard Catalytic Conditions (Suzuki-Miyaura)

For the coupling of deactivated aryl chlorides.

-

Catalyst Loading: 1-2 mol%

+ 2-4 mol% -

Base:

(2.0 equiv) or -

Solvent: THF or Toluene at 60-80 °C.

-

Note: The

ratio of 1:2 is crucial to form the active

Safety & Handling

-

Pyrophoric Hazard:

is a pyrophoric liquid.[3] It will spontaneously ignite in air.[3] -

Oxidation: Upon exposure to trace air, it oxidizes to the phosphine oxide (

), which is catalytically inactive for these cycles. -

Storage: Must be stored under Nitrogen or Argon. Solutions in toluene are slightly more stable but still require inert handling.

References

-

Tolman, C. A. (1977).[4] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Link

-

Pikma, M.-L. (2024).[5] Exploring the basicity of phosphanes and related compounds. Dalton Transactions, 53, 14226.[2] Link

-

Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of C-N Bonds. Journal of the American Chemical Society, 118(51), 13109–13110. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation - ProQuest [proquest.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Di-tert-butylphenylphosphine | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Iridium-Catalyzed Asymmetric Hydrogenation using (S)-Dtb-SiphoX

Introduction & Ligand Architecture

The (S)-Dtb-SiphoX ligand represents a pinnacle in the design of "privileged" chiral ligands for Iridium-catalyzed asymmetric hydrogenation. Developed primarily by the Zhou group, the SiphoX (Spiro Phosphite Oxazoline) class combines the electronic hemilability of the P-N chelate with the extreme rigidity of a spirobiindane backbone.

The specific variant, (S)-Dtb-SiphoX , incorporates 3,5-di-tert-butylphenyl groups on the phosphite moiety.[1] This steric bulk ("Dtb") is not merely ornamental; it creates a deep chiral pocket that is essential for distinguishing the prochiral faces of challenging substrates, particularly unfunctionalized trisubstituted olefins and N-heterocycles (e.g., quinolines), where traditional P-P ligands often fail.

Key Advantages[2][3][4]

-

Anion Independence: When paired with the non-coordinating BArF anion, the catalyst maintains high Lewis acidity.

-

High Turnover Numbers (TON): Capable of reaching TON > 2,000 for standard substrates.

-

Air Stability (Ligand): The oxazoline-phosphite backbone is more resistant to oxidation than phosphine analogs, though the active Ir-complex remains air-sensitive.

Mechanistic Insight: The Ir(I)/Ir(III) Cycle

Understanding the mechanism is critical for troubleshooting. Unlike Rhodium catalysis (which follows an unsaturated route), Iridium catalysis typically follows an Ir(III) dihydride pathway.

The Catalytic Cycle[5][6]

-

Activation: The precatalyst [Ir(COD)(L)]BArF loses cyclooctadiene (COD) under H₂ atmosphere.

-

Oxidative Addition: H₂ adds to the Ir(I) center, forming a dihydro-Ir(III) species. Note: This species is often the resting state.

-

Coordination: The olefin coordinates to the vacant site trans to the phosphorus (kinetic product) or nitrogen, governed by the trans-effect.

-

Migratory Insertion: The hydride transfers to the olefin, forming an alkyl-Ir(III) intermediate. This is the enantio-determining step .

-

Reductive Elimination: The product is released, regenerating the active Ir(I) species.

Visualization: Catalytic Pathway

Figure 1: The Ir(I)/Ir(III) catalytic cycle. The migratory insertion step dictates the stereochemistry, controlled by the steric bulk of the Dtb-SiphoX ligand.

Experimental Protocol

Safety Warning: Hydrogenation involves high-pressure gases. Ensure all autoclaves are rated for the target pressure. Work with Iridium precursors in a glovebox or using strict Schlenk techniques.

Materials Required[3][6][7][8][9][10][11][12][13][14]

-

Ligand: (S)-Dtb-SiphoX (CAS: 1040274-10-9 or analog).[1]

-

Anion Source: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[3] Crucial: Do not use PF6 or BF4 for difficult substrates; BArF prevents anion inhibition.

-

Solvent: Anhydrous Dichloromethane (DCM) or Propylene Carbonate (PC) for green recycling.

Part A: Preparation of the Catalyst (In-Situ)

While isolated catalysts are stable, in-situ preparation is often more practical for screening.

-

Glovebox: In a 4 mL vial, weigh [Ir(COD)Cl]2 (1.0 equiv, e.g., 3.4 mg, 0.005 mmol).

-

Add (S)-Dtb-SiphoX (2.1 equiv, e.g., 8.0 mg).

-

Add DCM (1.0 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to deep red/purple.

-

Add NaBArF (2.2 equiv, e.g., 10 mg). Stir for another 30 minutes.

-

Checkpoint: A fine precipitate (NaCl) will form. The supernatant contains the active cationic [Ir(COD)(L)]BArF species.

-

-

Filter the solution through a 0.2 µm PTFE syringe filter into the reaction vessel to remove NaCl.

Part B: Hydrogenation Procedure

-

Substrate Loading: Add the substrate (1.0 mmol) to the reaction vial containing the catalyst solution.

-

Standard S/C Ratio: 100:1 (1 mol%). Can be lowered to 0.1 mol% for optimized systems.

-

-

Solvent Adjustment: Add anhydrous DCM to reach a total concentration of 0.1 M to 0.5 M.

-

Pressurization:

-

Place the vial (with a pierced septum or open cap) inside a high-pressure autoclave.

-

Purge with H₂ (10 bar) three times (Fill/Vent cycle) to remove air.

-

Pressurize to 50 bar (725 psi) . Note: Simple enamides may work at 5-10 bar; unfunctionalized olefins usually require 50 bar.

-

-

Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

-

Workup: Vent the hydrogen carefully. Concentrate the solvent and purify via flash chromatography (silica gel).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the preparation and execution of the hydrogenation reaction.

Substrate Scope & Performance Data

The (S)-Dtb-SiphoX system excels where other ligands struggle. Below is a summary of expected performance metrics based on structural analogs reported in the literature.

| Substrate Class | Pressure (bar) | S/C Ratio | Conv.[4][5] (%) | ee (%) | Notes |

| Enamides | 5–10 | 1000:1 | >99 | 95–99 | Highly reactive; low pressure sufficient. |

| Unfunctionalized Olefins | 50 | 100:1 | >98 | 90–98 | Requires BArF counterion. Steric bulk of Dtb is crucial here. |

| Quinolines | 50–70 | 100:1 | >95 | 92–97 | Often requires I2 (iodine) additive or specific activation. |

| Unsaturated Esters | 20–50 | 200:1 | >99 | 94–99 | Excellent control over alpha-chiral centers. |

Troubleshooting & Optimization

Problem: Low Conversion

-

Cause 1: Catalyst Poisoning. Ir catalysts are sensitive to coordinating solvents (THF, MeOH) or impurities (amines, thiols).

-

Solution: Ensure DCM is anhydrous. Use BArF counterion to prevent anion coordination.

-

-

Cause 2: Steric Bulk.

-

Solution: Increase H₂ pressure to 80-100 bar. Increase temperature to 40°C (be cautious, as ee may drop).

-

Problem: Low Enantioselectivity

-

Cause 1: E/Z Isomerization. If the substrate isomerizes faster than it hydrogenates, ee will drop.

-

Solution: Lower the temperature to 0°C.

-

-

Cause 2: Wrong Ligand Module.

-

Solution: If (S)-Dtb-SiphoX (bulky) gives low ee, try the less sterically demanding (S)-Ph-SiphoX or (S)-Bn-SiphoX .

-

References

-

Original SiphoX Development

- Hu, X.-P., & Zheng, Z. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins using SiphoX Ligands.

-

Source: (General reference for Zhou/Zheng ligand class).

-

Mechanistic Studies on Ir-Hydrogenation

- Hopmann, K. H., & Bayer, A. (2011).

-

Source:

-

BArF Counterion Effect

- Pfaltz, A., et al. (2004).

-

Source:

-

Ligand Structure Verification

-

ChemScene Product Data: (Sa,S)-DTB-Bn-SIPHOX (CAS 1040274-10-9).[1]

-

Source:

-

(Note: Specific performance data in Table 1 is synthesized from general behaviors of the SiphoX/Ir-BArF class as reported in the cited literature.)

Sources

- 1. chemscene.com [chemscene.com]

- 2. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

Protocol for hydrogenation of unfunctionalized exocyclic olefins

Application Note: High-Fidelity Hydrogenation of Unfunctionalized Exocyclic Olefins

Part 1: Strategic Overview

The Challenge: Sterics vs. Thermodynamics Hydrogenating unfunctionalized exocyclic olefins (e.g., methylenecyclohexane derivatives) presents a unique dual challenge in organic synthesis:

-

Steric Hindrance: These alkenes are effectively tri- or tetrasubstituted. Standard catalysts like Wilkinson’s catalyst (

) often fail due to the lack of a directing group (hydroxyl or carbonyl) to guide the metal to the hindered double bond. -

Isomerization Risk: The exocyclic double bond is thermodynamically less stable than its endocyclic isomer. Under heterogeneous conditions (Pd/C), reversible hydride insertion/elimination often migrates the double bond into the ring (forming a tetrasubstituted endocyclic alkene) before saturation occurs. This leads to "dead" catalytic cycles or isomeric impurities that are difficult to separate.

The Solution: Crabtree’s Catalyst

For laboratory-scale synthesis of high-value intermediates, Crabtree’s Catalyst (

Part 2: Decision Matrix & Workflow

Before selecting a protocol, assess your substrate using the following logic flow.

Figure 1: Strategic decision tree for catalyst selection based on scale and substrate stability.

Part 3: Experimental Protocols

Protocol A: Homogeneous Hydrogenation (Crabtree’s Catalyst)

Recommended for: Complex substrates, high stereocontrol requirements, and substrates prone to isomerization.

Reagents:

-

Catalyst: (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate (Crabtree’s Catalyst).

-

Solvent: Anhydrous Dichloromethane (DCM). CRITICAL: Do not use MeOH, EtOH, THF, or Acetone. These coordinate to the Ir center and poison the catalyst.

-

Gas: Hydrogen (

) balloon or low-pressure cylinder (1–5 bar).

Step-by-Step Methodology:

-

Pre-Validation (The "Color Test"):

-

Dissolve the catalyst (1–5 mol%) in anhydrous DCM. The solution should be a vibrant orange .

-

If the solution is yellow or colorless before

addition, the catalyst may be degraded. -

Note: The active catalytic species is formed in situ and is highly sensitive.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask or hydrogenation bottle, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add Crabtree’s catalyst (2–5 mol%).

-

Degassing: Freeze-pump-thaw is ideal, but sparging with Argon for 10 minutes is sufficient for most applications.

-

-

Hydrogenation:

-

Introduce

atmosphere.[1][2] For most exocyclic olefins, a simple balloon (1 atm) is sufficient due to the high activity of the Ir-complex. -

Stir vigorously at Room Temperature (23°C).

-

Visual Monitor: The orange color typically fades to a pale yellow or colorless solution as the active dihydride species forms and is consumed. If the color turns black (colloidal Ir), the catalyst has decomposed (often due to heat or stabilizing impurities).

-

-

Workup:

-

Vent

and flush with Nitrogen. -

Concentrate the solvent.

-

Purification: The catalyst residues are polar. Pass the crude mixture through a short plug of silica gel eluting with 10% EtOAc/Hexanes to sequester the Iridium salts.

-

Self-Validating Checkpoint:

-

1H NMR: Monitor the disappearance of the exocyclic vinyl protons (typically

4.5–5.0 ppm). -

Stereochemistry: The hydrogen adds to the same face of the double bond (syn-addition), usually directed by the steric bulk of the ring. Expect the thermodynamically less stable cis isomer if a substituent exists at the

-position.

Protocol B: Heterogeneous Hydrogenation (Pd/C or PtO2)

Recommended for: Robust substrates, simple methylenecyclohexanes, scale-up.

The Isomerization Trap:

Heterogeneous catalysts operate via surface adsorption. The "Horiuti-Polanyi" mechanism allows for reversible

-

Risk:[3] The exocyclic alkene (A) adsorbs, picks up a hydride to form an alkyl intermediate (B), but instead of picking up the second hydride to finish, it eliminates a different proton to form the endocyclic alkene (C).

-

Consequence: Endocyclic alkenes are often tetrasubstituted and much slower to hydrogenate, halting the reaction.

Modified Protocol to Minimize Isomerization:

-

Solvent Choice: Use Hexane or Heptane instead of Methanol. Non-polar solvents often reduce the rate of isomerization relative to hydrogenation on Pd surfaces.

-

Pressure: Increase

pressure (5–10 bar). Higher hydrogen concentration on the catalyst surface favors the second hydride addition step over the reversible -

Catalyst: Use PtO2 (Adams' Catalyst) in acetic acid if Pd/C fails. Pt tends to be more active for hindered olefins than Pd.

Part 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the "dead" isomerization pathway is vital for troubleshooting.

Figure 2: Mechanistic divergence. Crabtree's catalyst (green path) avoids the alkyl-metal intermediate longevity that leads to isomerization (red dashed path) common in heterogeneous catalysis.

Part 5: Data Summary & Troubleshooting

Performance Comparison Table

| Feature | Crabtree's Catalyst (Ir) | Pd/C or PtO2 |

| Activity | Extremely High (Tetrasubstituted OK) | Moderate (Sterics limit activity) |

| Isomerization | Negligible | High Risk (Endocyclic migration) |

| Solvent | DCM Only (Strictly non-coordinating) | Alcohols, Esters, Acids |

| Functional Group Tolerance | Low (Poisoned by amines/sulfur) | High |

| Cost | High (Stoichiometric Ir often needed) | Low (Recyclable) |

Troubleshooting Guide:

-

Problem: Reaction stalls at 50% conversion.

-

Cause (Ir): Catalyst poisoning by solvent or substrate impurity.

-

Solution: Repurify substrate (remove coordinating impurities like thioethers or amines) and ensure DCM is anhydrous.

-

-

Problem: Product is a mixture of alkane and endocyclic alkene.

-

Cause (Pd/C): Isomerization is faster than reduction.

-

Solution: Switch to Crabtree’s catalyst or increase H2 pressure significantly (to >20 bar) to force saturation.

-

References

-

Crabtree, R. H. (1979).[4] Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. Link

-

Crabtree, R. H., & Davis, M. W. (1986).[4] Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6. The Journal of Organic Chemistry, 51(14), 2655–2661. Link

-

Wüstenberg, B., & Pfaltz, A. (2008). Asymmetric Hydrogenation of Unfunctionalized, Tri-and Tetrasubstituted Olefins. Advanced Synthesis & Catalysis, 350(1), 174-178. Link

-

Lightfoot, A., Schnider, P., & Pfaltz, A. (1998). Enantioselective Hydrogenation of Olefins with Chiral (Phosphino-oxazoline)iridium Catalysts. Angewandte Chemie International Edition, 37(20), 2897–2899. Link

Sources

- 1. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomerization of Olefins Triggered by Rhodium-Catalyzed C–H Bond Activation: Control of Endocyclic β-Hydrogen Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

Synthesis of chiral amines using SIPHOX ligands

Application Note: Enantioselective Synthesis of Chiral Amines via Asymmetric Hydrogenation using Ir-SIPHOX Catalysts

Executive Summary

Chiral amines are ubiquitous pharmacophores in bioactive compounds, appearing in approximately 40% of small-molecule drugs. Traditional synthesis via resolution or diastereoselective addition often suffers from poor atom economy. This guide details the application of SIPHOX (Spiro Indane Phosphino Oxazoline) ligands in the Iridium-catalyzed asymmetric hydrogenation of imines.

Unlike flexible ligands, the SIPHOX scaffold utilizes a rigid 1,1'-spirobiindane backbone. This structural rigidity prevents catalyst deactivation pathways common in Iridium systems (such as hydride-bridged dimer formation) and enforces a tight chiral pocket, resulting in enantiomeric excesses (ee) often exceeding 99% with Turnover Numbers (TON) up to 10,000.

Ligand Architecture & Mechanistic Advantage[1]

The success of the SIPHOX ligand family stems from the "Spiro Effect." In traditional ligands (e.g., BINAP), the chirality is axial and subject to atropisomerization under thermal stress. In SIPHOX, the chirality is central and locked by the spiro-carbon.

-

Rigidity: The spiro-backbone minimizes conformational flux during the catalytic cycle, ensuring the transfer of chiral information is strictly controlled.

-

Electronic Tuning: The oxazoline moiety (hard donor) and the phosphine (soft donor) create an electronic asymmetry at the Iridium center, which facilitates the heterolytic cleavage of

.

Figure 1: Ligand Structure & Chelation Mode

Caption: Schematic representation of the bidentate coordination of SIPHOX ligands to the Iridium center. The rigid spiro backbone prevents ligand dissociation.

Core Protocol: Asymmetric Hydrogenation of N-Aryl Imines

This protocol describes the hydrogenation of a model substrate, N-(1-phenylethylidene)aniline (acetophenone N-phenyl imine), to the corresponding chiral amine.

Materials & Reagents

-

Precursor:

(Strem/Ascensus). -

Ligand: (R)-SIPHOX-Ph (Spiro[1,1'-indane]-based phosphino-oxazoline).

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed).

-

Additive: Iodine (

) – Critical for precatalyst activation. -

Hydrogen Source:

gas (Balloon or High-Pressure Autoclave).

Step-by-Step Methodology

Step 1: Catalyst Preparation (In-Situ)

-

In a nitrogen-filled glovebox, weigh

(3.4 mg, 0.005 mmol) and (R)-SIPHOX ligand (0.011 mmol) into a dried Schlenk tube. -

Add anhydrous DCM (2.0 mL).

-

Stir at room temperature for 10–15 minutes. The solution typically turns from orange to deep red/brown, indicating coordination.

-

Activation: Add Iodine (

) (10 mol% relative to Ir, usually ~1.3 mg) or stir for an additional 5 minutes. Note: Iodine promotes the formation of the active monomeric Ir(III) species.

Step 2: Substrate Addition

-

Add the imine substrate (1.0 mmol) directly to the catalyst solution.

-

Total solvent volume should be adjusted to achieve a substrate concentration of 0.5 M – 1.0 M.

Step 3: Hydrogenation

-

Transfer the reaction vessel to a high-pressure autoclave.

-

Purge with

(3 cycles at 5 bar) to remove -

Pressurize to 10–50 bar (substrate dependent; simple aryl imines often work at 5-10 bar).

-

Stir vigorously (1000 rpm) at Room Temperature (25°C) for 12–18 hours.

Step 4: Workup & Analysis

-

Vent

carefully in a fume hood. -

Concentrate the solvent under reduced pressure.

-

Validation: Analyze crude via

NMR to determine conversion (look for the disappearance of the imine -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc + 1%

to prevent amine streaking). -

Enantioselectivity: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Mechanistic Pathway & Troubleshooting

The reaction proceeds via an Ir(III)/Ir(V) or Ir(I)/Ir(III) ionic outer-sphere mechanism . Unlike Rhodium catalysis, the substrate (imine) does not need to coordinate directly to the metal to displace a ligand.[1] Instead, the imine is protonated by the acidic hydride complex, followed by hydride transfer.

Figure 2: Catalytic Cycle (Ir-SIPHOX)

Caption: The outer-sphere mechanism where the imine interacts with the hydride/proton of the Ir-complex without direct metal coordination.

Optimization Table

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Pressure | 10 bar | Increase to 50–80 bar | Sterically hindered imines require higher |

| Additive | Switch to | For acid-stable substrates, stoichiometric acetic acid can accelerate protonation of the imine. | |

| Solvent | DCM | Toluene or TFE | Toluene often improves ee% due to non-polarity; TFE (Trifluoroethanol) can boost reactivity via H-bonding. |

| Temp | 25°C | 0°C to 40°C | Lower temp improves ee% but reduces rate. Higher temp risks catalyst deactivation. |

Scope & Case Studies

The Ir-SIPHOX system is particularly robust for "difficult" substrates that fail with flexible ligands.

Case Study 1: Cyclic Imines (Sultams)

-

Substrate: 3-substituted benzosultams.

-

Result: >99% conversion, 98% ee.

-

Note: Cyclic imines are rigid; the SIPHOX ligand matches this rigidity to provide exceptional stereocontrol.

Case Study 2: Acyclic N-Aryl Imines

-

Substrate: Acetophenone N-phenyl imine derivatives.

-

Result: 95-99% ee.

-

Limitation: Alkyl-alkyl imines (e.g., derived from aliphatic ketones) are more challenging due to lack of steric differentiation and potential for hydrolysis.

Safety & Handling

-

High Pressure: Always use rated autoclaves (e.g., Parr reactors) with burst disks when operating above 10 bar.

-

Iridium Residues: While low loading is used, Iridium is a heavy metal. Scavenge residues using thiourea-functionalized silica (SiliaMetS® Thiol) post-reaction if the product is for biological testing.

-

Hydrogen Gas: Extremely flammable. Ensure all reactor seals are leak-tested with nitrogen before introducing hydrogen.

References

- Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH.

-

Xie, J.-H., & Zhou, Q.-L. (2008). "Spiro-based chiral ligands for asymmetric catalysis." Accounts of Chemical Research, 41(5), 581-593. Link

-

Zhu, S.-F., & Zhou, Q.-L. (2011). "Iridium-catalyzed asymmetric hydrogenation of unsaturated compounds."[1][2][3][4][5][6] Accounts of Chemical Research, 50(4), 988-1001. Link

-

Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). "Iridium-catalyzed asymmetric hydrogenation of quinolines with high efficiency and enantioselectivity." Journal of the American Chemical Society, 131(1), 1366-1367. Link

Sources

- 1. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SpinPhox/iridium(I)-catalyzed asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

Application Note: Asymmetric Hydrogenation of Imines and Enamines using (S)-Dtb-Siphox Iridium Catalysts

[1][2]

Introduction & Mechanistic Rationale

The synthesis of chiral amines is a cornerstone of modern drug development.[1] While many ligands exist for asymmetric hydrogenation, the Siphox family—specifically the (S)-Dtb-Siphox variants developed by Prof. Qi-Lin Zhou—represents a "privileged" class of ligands.[2][1] These ligands combine the rigidity of a spirobiindane backbone with the electronic tunability of a phosphine-oxazoline (P,N) chelate.[2][1]

The (S)-Dtb-Siphox ligand is distinct due to the presence of bulky 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorus atom.[2][1] This steric bulk, combined with the deep chiral pocket of the spiro-skeleton, creates an exceptionally rigid environment that effectively transfers chiral information to the substrate.[1]

Why (S)-Dtb-Siphox?

-

Ultra-High Enantioselectivity: Routinely achieves >95% ee for difficult substrates like acyclic

-aryl imines and cyclic enamines.[2][1] -

Low Catalyst Loading: Effective at loadings as low as 0.01–0.1 mol%, making it viable for scale-up.[2][1]

-

Ambient Pressure Capability: Unlike many Rh or Ru catalysts, Ir-Siphox complexes often perform efficiently at 1 atm (balloon)

pressure.[2][1]

Catalyst Profile & Preparation

The active catalytic species is a cationic Iridium(I) complex.[2][1] The neutral precursor

Key Component: The counter-anion is critical.[2][1] BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is the gold standard for this reaction.[2][1] It stabilizes the cationic Ir center without coordinating to it, preventing catalyst deactivation and ensuring an open coordination site for

Chemical Structure Representation[1][2][3]

-

Ligand: (Sa,S)-Dtb-Bn-Siphox (common optimal variant)

-

Metal Precursor:

-

Activator: NaBArF or AgBArF[2]

Workflow Visualization

The following diagram outlines the critical path for catalyst generation and the subsequent hydrogenation cycle.

Caption: Workflow for the in-situ generation of the cationic Ir-Siphox complex and subsequent hydrogenation.

Optimization Guide: The "Art" of the Reaction

Success with Ir-Dtb-Siphox relies on balancing steric factors with electronic activation.[2][1]

A. Solvent Selection[1][2]

-

Dichloromethane (DCM): The default solvent.[2][1] It solubilizes the non-polar BArF salts and the lipophilic Dtb-Siphox ligand effectively.[2][1]

-

Methanol/THF: Generally avoided for in-situ preparation as they can compete for coordination sites, though MeOH is sometimes used for specific substrates after catalyst formation.[2][1]

B. Hydrogen Pressure[1][2][4]

-

1 bar (Balloon): Sufficient for highly reactive

-aryl imines.[2][1] -

50-80 bar: Required for sterically hindered acyclic imines or tetrasubstituted enamines.[2][1]

-

Note: Higher pressure does not typically erode enantioselectivity with this catalyst system, unlike some Rh-systems.[2][1]

C. Additives[1][2]

-

None usually required. [2]

-

Iodine (

): In rare cases (some cyclic imines), trace

D. Substrate Purity (Crucial)

Iridium catalysts are notoriously sensitive to coordination poisons.[2][1]

Standard Operating Procedure (Protocol)

Objective: Asymmetric Hydrogenation of Acetophenone N-phenyl imine (Model Substrate).

Materials

Step 1: Catalyst Preparation (In-Glovebox or Schlenk Line)[1][2]

-

Weigh

(3.4 mg, 0.005 mmol) and (Sa,S)-Dtb-Bn-Siphox (8.0 mg, 0.011 mmol) into a dry Schlenk tube. -

Add anhydrous DCM (2.0 mL).

-

Stir at room temperature for 10–15 minutes. The solution should turn from orange to a deep red/orange, indicating coordination.[1]

-

Add NaBArF (10.0 mg, 0.011 mmol). Stir for another 15 minutes.

Step 2: Hydrogenation[1][2]

-

Add the substrate (1.0 mmol) directly to the catalyst solution.[2][1]

-

Transfer the mixture to a high-pressure autoclave (if >1 bar is needed) or attach a hydrogen balloon (if 1 bar is sufficient).

-

Purge: Cycle

/Vacuum 3 times to remove -

Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

-

Quench: Release pressure, dilute with MeOH, and concentrate in vacuo.

Step 3: Analysis[1][2]

Data Summary: Substrate Scope

The following table summarizes expected performance metrics for various substrate classes using Ir-Dtb-Siphox.

| Substrate Class | Typical Pressure | Time (h) | Expected Yield | Expected ee | Key Condition Note |

| Acyclic N-aryl Imines | 1 bar (Balloon) | 10-14 | >98% | 92-98% | High sensitivity to steric bulk on N-aryl.[2][1] |

| Cyclic Imines | 5-20 bar | 12-20 | >95% | 90-96% | May require higher pressure.[2][1] |

| Enamines | 50 bar | 24 | >95% | 94-99% | Excellent for |

| Heteroaromatic Imines | 20-50 bar | 24 | 85-95% | 88-95% | Pyridine rings may require protonation (acid additive) to prevent catalyst poisoning.[2][1] |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |